Alcaligin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

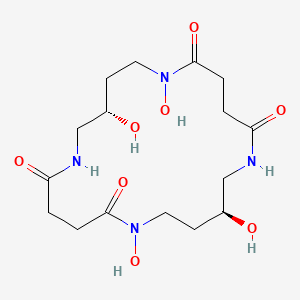

Alcaligin is a cyclic hydroxamic acid.

科学研究应用

Microbial Iron Acquisition

Role in Iron Transport

Alcaligin facilitates the uptake of ferric iron (Fe³⁺) from the environment through high-affinity binding. This process is vital for the survival of bacteria in iron-restricted conditions:

- Bordetella bronchiseptica and Bordetella pertussis utilize this compound to acquire iron necessary for growth and virulence. Studies have shown that mutants deficient in this compound production exhibit reduced fitness and virulence in animal models, highlighting its importance in pathogenesis .

- The transport mechanism involves specific receptors that recognize ferric this compound complexes, which are then internalized by bacterial cells. Research has identified genes associated with this compound transport and utilization, enhancing our understanding of microbial iron uptake systems .

Pathogenicity and Virulence Studies

Impact on Host Colonization

this compound's role extends beyond mere iron acquisition; it is integral to the pathogenicity of Bordetella species:

- In vivo studies demonstrate that Bordetella pertussis relies on this compound-mediated iron acquisition for effective colonization of the respiratory tract. Mutants lacking functional this compound transport systems show significantly impaired growth and survival during infection .

- The ability to utilize this compound allows these pathogens to thrive in the nutrient-limited environments of their hosts, facilitating successful colonization and persistence during infection .

Biotechnological Applications

Potential Uses in Biotechnology

The unique properties of this compound have led to explorations of its applications beyond microbiology:

- Bioremediation: this compound's ability to chelate heavy metals suggests potential applications in bioremediation strategies aimed at detoxifying environments contaminated with metals such as lead and chromium .

- Agricultural Enhancements: Research indicates that siderophores like this compound can be utilized to improve plant growth by enhancing iron availability in soils, particularly in regions with high soil pH where iron is often unavailable to plants .

Case Studies and Research Findings

常见问题

Q. Basic: How is alcaligin experimentally identified and characterized as a siderophore in Bordetella species?

Answer: this compound identification involves a multi-method approach:

- Chromatography and Mass Spectrometry : Reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) confirms this compound’s molecular mass (404 Da) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : 1H-NMR analysis in deuterated solvents (e.g., CD3OD) matches spectral data to reference standards, validating the macrocyclic dihydroxamate structure .

- Iron-Chelation Assays : CAS (chrome azurol S) agar plate assays under iron-limited conditions visualize siderophore production via colorimetric changes .

Q. Basic: What experimental approaches confirm this compound’s role in iron acquisition in bacterial pathogenesis?

Answer:

- Mutagenesis Studies : Knockout mutants of alcA, alcB, and alcC genes in Bordetella spp. exhibit abolished this compound production and impaired growth in iron-depleted media (e.g., Tris-gluconate with 200 μM 2,2'-dipyridyl) .

- Animal Models : Comparative virulence assays in iron-limited host environments (e.g., murine respiratory infections) demonstrate attenuated pathogenicity in this compound-deficient strains .

Q. Advanced: What are the genetic determinants and regulatory mechanisms of this compound biosynthesis?

Answer:

- Gene Clusters : The alcABC operon encodes enzymes for hydroxylation (AlcA), acylation (AlcB), and macrocyclization (AlcC) steps, as inferred from complementation studies of polar transposon mutants (e.g., Bordetella BRM1, BRM6, BRM9) .

- Iron-Dependent Regulation : The Fur (ferric uptake regulator) protein binds to the alcABC promoter region under iron-replete conditions, repressing transcription. Primer extension analysis identifies transcriptional start sites overlapping Fur-binding motifs .

Q. Advanced: How does this compound export influence its biosynthesis and regulatory feedback?

Answer:

- AlcS Transporter : AlcS, a proton motive force-dependent efflux pump, exports monomeric this compound. Constitutive alcS expression ensures intracellular substrate levels remain low, preventing toxicity and enabling AlcR-dependent induction of alcABC .

- Methodology : Use 55Fe-labeled this compound transport assays in E. coli heterologous expression systems to quantify export efficiency .

Q. Advanced: How can researchers resolve contradictions in proposed this compound biosynthetic pathways?

Answer:

- Comparative Genomics : Align alcABC sequences with homologs in Aerobactin or Pseudomonas siderophore systems to infer conserved enzymatic functions (e.g., IucB-like acylation by AlcB) .

- Enzyme Activity Assays : Purify recombinant AlcA/B/C proteins and test substrate specificity in vitro (e.g., putrescine hydroxylation by AlcA using NADPH-dependent oxygenase assays) .

Q. Methodological: What experimental designs optimize this compound production in laboratory cultures?

Answer:

- Iron Limitation : Grow Bordetella in Tris-minimal media supplemented with 100–200 μM iron chelators (e.g., 2,2'-dipyridyl or deferoxamine) to induce this compound synthesis .

- Temporal Sampling : Monitor this compound titers via HPLC at 12–24 h intervals, as production peaks during late-logarithmic phase under iron starvation .

Q. Advanced: How can this compound quantification in complex biological matrices be validated?

Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate this compound from culture supernatants or host-derived samples, followed by LC-MS/MS quantification .

- Stable Isotope Labeling : Synthesize 13C-labeled this compound standards for spike-in recovery experiments to correct for matrix effects .

Q. Advanced: What strategies address discrepancies in this compound’s role in bacterial iron competition?

Answer:

- Co-Culture Assays : Compete this compound-producing Bordetella against siderophore-deficient mutants or other bacteria (e.g., E. coli) in iron-limited media, measuring growth via OD600 or CFU counts .

- Metabolomic Profiling : Use high-resolution mass spectrometry to detect this compound-iron complexes in co-culture supernatants, confirming iron piracy .

属性

分子式 |

C16H28N4O8 |

|---|---|

分子量 |

404.42 g/mol |

IUPAC 名称 |

(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |

InChI |

InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1 |

InChI 键 |

OZZLZFXDNDCIOU-RYUDHWBXSA-N |

手性 SMILES |

C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O |

规范 SMILES |

C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O |

同义词 |

alcaligin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。